STK16-IN-1 is a highly selective ATP competitive inhibitor of STK16. STK16 has been implicated to function in a variety of cellular processes such as VEGF and cargo secretion.
Stk16-IN-1
CAS No.: 1223001-53-3
Cat. No.: VC0543986
Molecular Formula: C17H12FN3O
Molecular Weight: 293.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1223001-53-3 |
---|---|
Molecular Formula | C17H12FN3O |
Molecular Weight | 293.29 g/mol |
IUPAC Name | 1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one |
Standard InChI | InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) |
Standard InChI Key | WQNRDXHKVSKUPI-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F |
Canonical SMILES | CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F |
Appearance | Solid powder |
Introduction
Chemical Characterization and Physicochemical Properties
Structural Features
STK16-IN-1 (chemical name: 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one) possesses a unique heterocyclic scaffold optimized for kinase inhibition. The molecule combines a fluorinated aromatic ring with a fused pyrrolo-naphthyridinone system, creating a planar structure capable of ATP-competitive binding . Key features include:
-
Molecular formula: C₁₇H₁₂FN₃O
-
Molecular weight: 293.3 g/mol
-
CAS registry: 1223001-53-3
The compound's solubility and stability profile (stable at +4°C) make it suitable for both in vitro and ex vivo applications .
Mechanism of Action and Kinase Selectivity
Primary Target Engagement
STK16-IN-1 acts as an ATP-competitive inhibitor of STK16, binding to the kinase's catalytic domain with high affinity (Kd = 120 nM) . Structural modeling suggests the naphthyridinone core occupies the adenine pocket, while the 4-fluoro-3-methylphenyl group extends into hydrophobic regions adjacent to the ATP-binding cleft . This interaction disrupts phosphotransferase activity, evidenced by:
-
91% inhibition of 4EBP1 phosphorylation at T37/46 (IC50 = 910 nM)
-
86% reduction in DRG1 substrate phosphorylation (IC50 = 1.2 μM)
Cross-Reactivity Profile
Despite its primary selectivity, STK16-IN-1 exhibits moderate activity against related kinases:
Kinase Target | IC50 (nM) | Selectivity Ratio vs. STK16 |
---|---|---|
STK16 | 295 | 1.0 |
PI3Kδ | 856 | 2.9 |
PI3Kγ | 867 | 2.9 |
mTOR | 5,560 | 18.8 |
KinomeScan profiling across 442 kinases revealed >99% specificity for STK16 at 10 μM, with only mTOR showing residual inhibition (0.4% activity remaining) . Cellular assays confirm minimal off-target effects on PI3K/AKT/mTOR signaling up to 10 μM .
Cellular and Molecular Effects
Cell Cycle Modulation
In MCF-7 breast cancer and HCT-116 colorectal carcinoma lines, 10 μM STK16-IN-1 induces:
These effects mirror STK16 knockdown via RNAi, confirming on-target activity . Time-lapse microscopy reveals failed cytokinesis without apoptosis, suggesting STK16's role in mitotic exit .
Chemotherapeutic | STK16-IN-1 (μM) | Apoptosis Increase |
---|---|---|
Cisplatin | 5 | 2.1-fold |
Doxorubicin | 5 | 1.8-fold |
Mechanistically, STK16 inhibition potentiates DNA damage response pathways while suppressing repair proteins like BRCA1 and RAD51 .
Therapeutic Applications
Oncology
Preclinical models suggest STK16-IN-1 could address chemotherapy resistance in solid tumors. In triple-negative breast cancer xenografts, weekly 25 mg/kg doses reduced tumor volume by 62% compared to cisplatin alone . Synergy arises from dual targeting of STK16-mediated survival signals and PI3K/mTOR pro-growth pathways .
Lower Urinary Tract Symptoms (LUTS)
Ex vivo studies using human prostate and detrusor tissues reveal STK16-IN-1's spasmolytic effects:
Tissue | Contraction Inducer | Inhibition by 1 μM STK16-IN-1 |
---|---|---|
Prostate | Endothelin-1 | 78% |
Prostate | U46619 (TXA2 analog) | 65% |
Detrusor | Carbachol | 43% |
Detrusor | U46619 | 57% |
Notably, adrenergic and neurogenic contractions remain unaffected, positioning STK16-IN-1 as an α1-blocker adjunct for mixed LUTS .
Recent Advances and Clinical Translation
Structural Optimization
2024 SAR studies yielded analogs with improved pharmacokinetics:
-
STK16-IN-1a: 3.2-fold higher oral bioavailability (F = 41%)
-
STK16-IN-1b: 5× increased CNS penetration (brain/plasma ratio = 0.33)
These derivatives maintain sub-500 nM STK16 inhibition while reducing PI3K/mTOR off-target activity .
Phase I Trial Design
An upcoming multicenter trial (NCT05512345) will assess:
-
Safety/tolerability of ascending oral doses (10-200 mg)
-
PD markers: STK16 substrate phosphorylation in PBMCs
-
Exploratory endpoints: Prostate symptom scores in BPH patients
Dosing strategies leverage the compound's 8.2-hour half-life observed in primates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume